molecular formula C9H6N2O3 B7953414 7-Nitro-1-oxidoquinolin-1-ium CAS No. 14753-18-5

7-Nitro-1-oxidoquinolin-1-ium

Cat. No.: B7953414
CAS No.: 14753-18-5
M. Wt: 190.16 g/mol
InChI Key: MUOCQTVDQHFBEA-UHFFFAOYSA-N
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Description

7-Nitro-1-oxidoquinolin-1-ium is a nitrogen-based heterocyclic aromatic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.156 g/mol It is a derivative of quinoline, characterized by the presence of a nitro group at the 7th position and an N-oxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-oxidoquinolin-1-ium typically involves the nitration of quinoline followed by oxidation. One common method involves treating 7-nitroquinoline with m-chloroperbenzoic acid (m-CPBA) in 1,2-dichloroethane under reflux conditions for one hour . This reaction results in the formation of the N-oxide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-oxidoquinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of 7-amino-1-oxidoquinolin-1-ium.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

7-Nitro-1-oxidoquinolin-1-ium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-1-oxidoquinolin-1-ium involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The N-oxide functionality can also participate in redox reactions, contributing to the compound’s overall activity. Specific molecular targets and pathways include DNA, enzymes involved in redox reactions, and cellular signaling pathways .

Comparison with Similar Compounds

  • 7-Nitroquinoline N-oxide
  • 6-Nitroquinoline N-oxide
  • 5-Nitroquinoline N-oxide

Comparison: 7-Nitro-1-oxidoquinolin-1-ium is unique due to the specific positioning of the nitro group and the N-oxide functionality. This unique structure imparts distinct chemical reactivity and biological activity compared to other nitroquinoline derivatives. For example, 6-Nitroquinoline N-oxide and 5-Nitroquinoline N-oxide have different reactivity patterns and biological effects due to the different positions of the nitro group .

Properties

IUPAC Name

7-nitro-1-oxidoquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-10-5-1-2-7-3-4-8(11(13)14)6-9(7)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOCQTVDQHFBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14753-18-5
Record name Quinonline, 8-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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